Methyl dipropan-2-yl phosphite
Description
Classification and Structural Features of Organophosphorus(III) Compounds
Organophosphorus(III) compounds are characterized by a phosphorus atom in the +3 oxidation state. This class of compounds is diverse and can be broadly categorized based on the substituents attached to the phosphorus atom. Alkyl phosphite (B83602) esters, with the general formula P(OR)₃, represent a significant subgroup.
"Methyl dipropan-2-yl phosphite" refers to a mixed trialkyl phosphite with the chemical formula P(OCH₃)(OCH(CH₃)₂)₂. In this molecule, the central phosphorus atom is bonded to one methoxy (B1213986) group and two isopropoxy groups. The phosphorus atom in trialkyl phosphites possesses a lone pair of electrons, which is responsible for its nucleophilic and basic character. The geometry around the phosphorus atom is trigonal pyramidal, a consequence of the sp³ hybridization of the phosphorus atom, including the lone pair.
The structure and properties of alkyl phosphites can be systematically altered by changing the nature of the alkyl groups (R). The steric bulk and electronic effects of these groups significantly influence the reactivity of the phosphorus center. For instance, the isopropyl groups in this compound are bulkier than the methyl group, which can affect the accessibility of the phosphorus lone pair to electrophiles.
Theoretical Frameworks for Understanding Phosphite Reactivity
The reactivity of alkyl phosphites is primarily governed by the nucleophilic character of the phosphorus atom. The lone pair of electrons on the phosphorus can readily attack a wide range of electrophilic centers. Several key reactions highlight the versatility of these compounds:
Michaelis-Arbuzov Reaction: This is arguably the most important reaction of trialkyl phosphites. It involves the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate (B1237965). The reaction proceeds via an intermediate phosphonium (B103445) salt, which then undergoes dealkylation to yield the stable pentavalent phosphonate. orgsyn.orgoregonstate.edu For this compound, reaction with an alkyl halide (R'-X) could theoretically lead to different phosphonate products, depending on which alkyl group is cleaved from the intermediate phosphonium salt.
Perkow Reaction: In this reaction, a trialkyl phosphite reacts with an α-halo-carbonyl compound to yield a vinyl phosphate (B84403). This reaction often competes with the Michaelis-Arbuzov reaction. wikipedia.org
Oxidation: Trialkyl phosphites are easily oxidized to the corresponding phosphate esters (P=O). wikipedia.org This transformation is a key aspect of their use as antioxidants and stabilizers in polymers.
Coordination Chemistry: The lone pair on the phosphorus atom allows trialkyl phosphites to act as ligands for transition metals. wikipedia.org The steric and electronic properties of the phosphite ligand, which can be fine-tuned by varying the alkyl groups, are crucial in determining the properties and catalytic activity of the resulting metal complexes. Phosphite ligands are important in industrial processes such as hydroformylation and hydrocyanation. wikipedia.org
The synthesis of mixed trialkyl phosphites like this compound can be achieved by the stepwise reaction of phosphorus trichloride (B1173362) with the corresponding alcohols in the presence of a base to neutralize the HCl formed. wikipedia.orggoogle.com Alternatively, transesterification reactions can be employed. wikipedia.org
Significance of Alkyl Phosphites in Synthetic Organic Chemistry
Alkyl phosphites are valuable reagents and intermediates in synthetic organic chemistry. Their primary significance lies in their ability to form carbon-phosphorus bonds, which are central to the synthesis of a wide array of organophosphorus compounds.
Phosphonate Synthesis: The Michaelis-Arbuzov reaction provides a general and efficient route to phosphonates, which are important in various fields, including medicinal chemistry and materials science. orgsyn.orgchemicalbook.com Phosphonates are used as enzyme inhibitors, flame retardants, and in the Horner-Wadsworth-Emmons reaction for the synthesis of alkenes. chemicalbook.com
Ligands in Catalysis: As mentioned earlier, trialkyl phosphites are widely used as ligands in homogeneous catalysis. Their ability to stabilize low-valent metal centers and influence the selectivity of catalytic reactions makes them indispensable in many industrial processes. wikipedia.org
Reducing Agents: Trialkyl phosphites can act as deoxygenating agents in certain reactions, for example, in the conversion of nitro compounds to isocyanates.
Precursors to other Organophosphorus Compounds: They serve as starting materials for the synthesis of a variety of other organophosphorus compounds, including phosphoramidites, which are crucial in oligonucleotide synthesis.
The specific compound, this compound, as a mixed phosphite, offers the potential for differential reactivity of its alkyl groups, which could be exploited in synthetic strategies. However, detailed research findings specifically on this compound are limited in the public domain. Much of the understanding of its chemistry is inferred from the well-established reactivity patterns of other trialkyl phosphites.
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₇O₃P |
| Molecular Weight | 180.18 g/mol |
| Appearance | Likely a colorless liquid |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Expected to be soluble in common organic solvents |
| CAS Number | Not assigned |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl dipropan-2-yl phosphite | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O3P/c1-6(2)9-11(8-5)10-7(3)4/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOMTHMEMBQYSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(OC)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513223 | |
| Record name | Methyl dipropan-2-yl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73424-21-2 | |
| Record name | Methyl dipropan-2-yl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of Methyl Dipropan 2 Yl Phosphite
Nucleophilic Reactions
The lone pair of electrons on the phosphorus atom in methyl dipropan-2-yl phosphite (B83602) dictates its role as a potent nucleophile. This characteristic drives its participation in a variety of chemical transformations, most notably with electrophilic carbon centers.
The Arbuzov reaction, a cornerstone in the synthesis of phosphonates, involves the reaction of a trialkyl phosphite with an alkyl halide. wikipedia.org This reaction proceeds via a two-step mechanism initiated by the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide. organic-chemistry.org
The reaction of methyl dipropan-2-yl phosphite with alkyl halides leads to the formation of diisopropyl alkylphosphonates. The general transformation can be represented as follows:
(CH₃O)P(OCH(CH₃)₂)₂ + R-X → R-P(O)(OCH(CH₃)₂)₂ + CH₃-X
A classic example is the synthesis of diisopropyl methylphosphonate (B1257008), which is achieved by reacting triisopropyl phosphite (a close analog of this compound) with methyl iodide. nih.gov The reaction is typically exothermic and proceeds to completion upon heating. Similarly, reaction with ethyl iodide yields diisopropyl ethylphosphonate, although the reaction is less vigorous and requires a longer period of heating to achieve a high yield.
Table 1: Synthesis of Diisopropyl Alkylphosphonates via the Arbuzov Reaction
| Alkyl Halide | Product | Reaction Conditions | Yield (%) |
| Methyl Iodide | Diisopropyl methylphosphonate | Exothermic, followed by reflux | High |
| Ethyl Iodide | Diisopropyl ethylphosphonate | Heating and extended reflux | ~90% |
The kinetics of the Arbuzov reaction are significantly influenced by the structure of the alkyl halide. The reaction follows an S(_N)2 mechanism for the initial attack of the phosphite on the alkyl halide. Consequently, the reactivity of the alkyl halide plays a crucial role in the reaction rate. wikipedia.org
The general order of reactivity for the halide leaving group is I > Br > Cl. This trend is attributed to the decreasing strength of the carbon-halogen bond down the group, making iodide the best leaving group.
Furthermore, the structure of the alkyl group (R) in the alkyl halide (R-X) has a profound effect on the reaction kinetics. The rate of reaction generally follows the order: primary > secondary > tertiary alkyl halides. jk-sci.com Primary alkyl halides, being less sterically hindered, are more susceptible to the S(_N)2 attack by the bulky phosphite ester. Secondary alkyl halides react more slowly, and tertiary alkyl halides often fail to undergo the Arbuzov reaction and may instead lead to elimination products, particularly at elevated temperatures. chinesechemsoc.org Electron-withdrawing groups on the alkyl halide can slow down the reaction rate, while electron-donating groups can accelerate it. jk-sci.com
Consistent with the S(_N)2 mechanism, the Arbuzov reaction proceeds with an inversion of configuration at the carbon atom of the alkyl halide. This stereochemical outcome is a result of the backside attack of the nucleophilic phosphorus atom on the carbon-halogen bond. The subsequent dealkylation step, where the halide ion attacks one of the alkoxy groups on the phosphorus, also proceeds via an S(_N)2 mechanism, leading to inversion at the carbon of the leaving alkyl group from the phosphite.
While detailed stereochemical studies specifically involving this compound are not extensively documented, the general principles of the Arbuzov reaction with other phosphites strongly support this stereochemical pathway. For instance, reactions involving chiral alkyl halides have been shown to yield phosphonates with inverted stereochemistry at the corresponding carbon center.
When this compound reacts with α-halo carbonyl compounds, a competing reaction to the Arbuzov rearrangement, known as the Perkow reaction, can occur. wikipedia.orgchemeurope.com This reaction leads to the formation of a vinyl phosphate (B84403) rather than a β-keto phosphonate (B1237965), which would be the expected Arbuzov product. bme.hu The outcome of the reaction is highly dependent on the reaction conditions and the structure of the reactants. bme.hu
The generally accepted mechanism for the Perkow reaction involves the initial nucleophilic attack of the phosphorus atom of the phosphite on the carbonyl carbon of the α-halo carbonyl compound. wikipedia.org This attack forms a zwitterionic intermediate. wikipedia.org
This zwitterionic intermediate can then undergo a rearrangement, which is believed to be the rate-determining step. In this rearrangement, the phosphorus atom migrates from the carbon to the oxygen atom, accompanied by the elimination of the halide ion. This results in the formation of an enolate intermediate. The final step involves the dealkylation of one of the isopropyl groups by the displaced halide ion, yielding the vinyl phosphate and an isopropyl halide.
The competition between the Perkow and Arbuzov pathways is influenced by several factors. Increased steric hindrance at the α-carbon of the halo-carbonyl compound tends to favor the Perkow reaction, as direct S(_N)2 attack at this carbon (the Arbuzov pathway) becomes more difficult. The nature of the halogen also plays a role, with α-chloro ketones often favoring the Perkow product, while α-iodo ketones may favor the Arbuzov product. nih.gov
Perkow Reaction with α-Halo Carbonyl Compounds
Regioselectivity and Stereoselectivity in Perkow Reactions
The Perkow reaction is a notable transformation of trialkyl phosphites, involving their reaction with α-haloketones to yield vinyl phosphates and an alkyl halide. wikipedia.org This reaction competes with the Michaelis-Arbuzov reaction, which produces a β-ketophosphonate. wikipedia.org The mechanism of the Perkow reaction proceeds through the initial nucleophilic attack of the phosphorus atom on the carbonyl carbon, forming a zwitterionic intermediate. This intermediate then rearranges, eliminating the halide ion to form a vinyloxyphosphonium salt. wikipedia.org The final step is the dealkylation of this phosphonium (B103445) salt by the halide ion via an SN2 mechanism, which is the key step determining the reaction's regioselectivity for an unsymmetrical phosphite like this compound.
Regioselectivity
For the vinyloxyphosphonium salt derived from this compound, the halide ion can attack either the methyl carbon or the isopropyl carbon. The rate of SN2 reactions is highly sensitive to steric hindrance at the reaction center. googleapis.com The methyl group is sterically much less hindered than the secondary isopropyl group. Consequently, nucleophilic attack occurs preferentially at the methyl group, leading to the formation of methyl halide and the corresponding diisopropyl vinyl phosphate. The alternative pathway, attack at the isopropyl group to form an isopropyl halide, is significantly less favored.
| Attacking Nucleophile | Site of Attack | Relative Rate | Products |
| Halide Ion (X⁻) | Methyl Group | Favored | Di(propan-2-yl) Vinyl Phosphate + Methyl Halide |
| Halide Ion (X⁻) | Isopropyl Group | Disfavored | Methyl (propan-2-yl) Vinyl Phosphate + Isopropyl Halide |
Table 1: Regioselectivity in the dealkylation step of the Perkow reaction for the phosphonium intermediate derived from this compound.
Stereoselectivity
The Perkow reaction results in the formation of a carbon-carbon double bond, which can exist as either the (E) or (Z) isomer. The stereochemical outcome of the reaction is influenced by several factors, including the structure of the α-haloketone, the substituents on the phosphite, and the reaction conditions. Research on various trialkyl phosphites has shown that the reaction can proceed with varying degrees of stereoselectivity, in some cases yielding predominantly one stereoisomer. However, without specific experimental data for this compound, a definitive prediction of the E/Z ratio for a given reaction is not possible.
Addition Reactions to Unsaturated Substrates
The term hydrophosphonylation specifically describes the addition of a compound containing a phosphorus-hydrogen (P-H) bond, such as a dialkyl phosphite (HP(O)(OR)₂), across an unsaturated carbon-carbon bond. rsc.org this compound, being a trialkyl phosphite (P(OR)₃), lacks a P-H bond and therefore does not undergo the classical hydrophosphonylation reaction.
However, trialkyl phosphites can participate in other types of addition reactions with alkenes and alkynes, often under radical conditions. For instance, triethyl phosphite can mediate the reductive alkylation of alkenes using thiols as radical precursors. In this process, the phosphite acts as a sulfur atom acceptor, facilitating the formation of a C-C bond. acs.org It is plausible that this compound could participate in similar radical-mediated processes.
Trialkyl phosphites can act as the phosphorus component in various cycloaddition reactions, leading to the formation of diverse phosphorus-containing heterocycles. These reactions include [2+2], [3+2], and [4+2] cycloadditions, depending on the nature of the reaction partner. researchgate.netlibretexts.org For example, phosphonium ions, which can be generated from phosphites, are known to undergo [2+2]-cycloaddition reactions with alkynes to generate four-membered ring species like 1,2-oxaphosphetes. researchgate.net These reactions often require specific, highly activated substrates. The reaction of a trialkyl phosphite with an α-haloketone in the Perkow reaction can be followed by a secondary cycloaddition if a suitable diene is present. wikipedia.org While these general reactivities are established, specific studies detailing cycloaddition reactions involving this compound are not prevalent in the literature.
Oxidation and Reduction Chemistry
The oxidation of trivalent P(III) phosphite esters to their corresponding pentavalent P(V) phosphate esters is a fundamental and widely utilized transformation. wikipedia.org This reaction can be achieved with a variety of oxidizing agents under mild conditions. For this compound, this process would yield methyl di(propan-2-yl) phosphate. The oxidation is stereospecific, proceeding with retention of configuration at the phosphorus center, a feature that is crucial in the asymmetric synthesis of chiral phosphates. rsc.org
| Oxidizing Agent | Typical Conditions |
| Oxygen (O₂) / Air | Prolonged exposure, often at elevated temperature. google.com |
| Hydrogen Peroxide (H₂O₂) | Often used with a catalyst, proceeds at reasonable temperatures. google.com |
| Dinitrogen Tetroxide (N₂O₄) | Methylene chloride solvent at low temperatures. |
| Ozone (O₃) | Effective for rapid and clean oxidation. |
| Iodine (I₂) / Water | Used in the phosphite triester method of oligonucleotide synthesis. |
| N-Oxides | e.g., Pyridine-N-oxide |
Table 2: Common oxidizing agents for the conversion of trialkyl phosphites to trialkyl phosphates.
Phosphite esters, as P(III) compounds, are in a relatively low oxidation state and are characteristically employed as reducing or deoxygenating agents in organic synthesis. For example, they are used to convert hydroperoxides to alcohols and to deoxygenate epoxides. The "reduction" of a trialkyl phosphite itself is therefore not a common transformation and would imply the formation of species with phosphorus in an even lower oxidation state, which is synthetically challenging and rarely performed as a standard methodology.
The more relevant transformation in phosphorus chemistry is the reduction of P(V) compounds back to P(III) compounds. For example, the reduction of phosphate esters (P=O bond) to phosphite esters is a difficult process. However, recent advances in sustainable chemistry have demonstrated that phosphites can be produced via the direct mechanochemical reduction of condensed phosphates (P(V)) using metal hydrides. acs.org This solvent-free method bypasses hazardous intermediates common in industrial phosphorus chemistry and represents a modern methodology for forming P(III) compounds from P(V) precursors, though it is a method of synthesis rather than a reaction of a pre-existing phosphite ester. acs.org
Table of Mentioned Compounds
| Common Name | IUPAC Name |
| This compound | Methyl di(propan-2-yl) phosphite |
| Di(propan-2-yl) Vinyl Phosphate | Di(propan-2-yl) ethenyl phosphate |
| Methyl Halide | Halomethane |
| Methyl (propan-2-yl) Vinyl Phosphate | Methyl(propan-2-yl) ethenyl phosphate |
| Isopropyl Halide | 2-Halopropane |
| Dialkyl phosphite | Dialkyl phosphonate |
| Triethyl phosphite | Triethoxyphosphane |
| Methyl di(propan-2-yl) phosphate | Methyl di(propan-2-yl) phosphate |
| Hydrogen Peroxide | Dihydrogen dioxide |
| Dinitrogen Tetroxide | Dinitrogen tetroxide |
| Ozone | Trioxygen |
| Iodine | Iodine |
| Pyridine-N-oxide | Pyridine 1-oxide |
Electrophilic Reactions of Phosphites
The lone pair of electrons on the phosphorus atom in this compound makes it a potent nucleophile, readily engaging in reactions with a variety of electrophilic species.
Reactions with Electrophilic Halogens
The reaction of trialkyl phosphites with electrophilic halogens, such as chlorine, bromine, and iodine, is a well-established transformation that typically leads to the formation of a phosphoryl halide and an alkyl halide. This reaction proceeds through the Michaelis-Arbuzov mechanism.
In the case of this compound, the initial step involves the nucleophilic attack of the phosphorus atom on a halogen molecule (X₂), leading to the formation of a quasi-phosphonium intermediate, a halophosphonium salt. This intermediate is generally unstable.
The subsequent step involves the dealkylation of the phosphonium intermediate by the halide anion (X⁻). Due to the presence of two different types of alkyl groups (methyl and isopropyl), this dealkylation can proceed via two potential pathways, leading to different products. The selectivity of this step is influenced by the nature of the alkyl group and the halogen. Generally, the SN2 attack by the halide ion is more facile on the less sterically hindered alkyl group. Therefore, the cleavage of the methyl group is often favored over the isopropyl group.
General Reaction Scheme:
P(OCH₃)(O-iPr)₂ + X₂ → [CH₃O(iPrO)₂P-X]⁺X⁻
Possible Dealkylation Pathways:
Attack on Methyl Group: [CH₃O(iPrO)₂P-X]⁺X⁻ → CH₃X + O=P(O-iPr)₂X
Attack on Isopropyl Group: [CH₃O(iPrO)₂P-X]⁺X⁻ → iPrX + O=P(OCH₃)(O-iPr)X
The table below summarizes the expected products from the reaction of this compound with different halogens, assuming the preferential cleavage of the less sterically hindered methyl group.
| Halogen (X₂) | Expected Major Products |
| Chlorine (Cl₂) | Methyl chloride (CH₃Cl) and Diisopropyl phosphorochloridate (O=P(O-iPr)₂Cl) |
| Bromine (Br₂) | Methyl bromide (CH₃Br) and Diisopropyl phosphorobromidate (O=P(O-iPr)₂Br) |
| Iodine (I₂) | Methyl iodide (CH₃I) and Diisopropyl phosphoroiodidate (O=P(O-iPr)₂I) |
Protonation and Lewis Acid Adduct Formation
As a consequence of the basicity of the phosphorus lone pair, this compound can be protonated by strong acids and can form adducts with various Lewis acids.
Protonation: In the presence of a strong acid, such as hydrogen chloride (HCl), the phosphorus atom of a trialkyl phosphite can be protonated. Low-temperature NMR studies on trialkyl phosphites have shown that the phosphorus atom is indeed the site of protonation. For this compound, this would result in the formation of a phosphonium ion.
P(OCH₃)(O-iPr)₂ + H⁺ ⇌ [HP(OCH₃)(O-iPr)₂]⁺
The basicity of the phosphorus center is influenced by the nature of the alkoxy groups. The electron-donating isopropyl groups in this compound would be expected to increase the electron density on the phosphorus atom compared to trimethyl phosphite, thus enhancing its basicity.
Lewis Acid Adduct Formation: Trialkyl phosphites act as Lewis bases and form coordination complexes with a variety of Lewis acids, including metal ions and other electron-deficient species. The formation of these adducts involves the donation of the phosphorus lone pair to an empty orbital of the Lewis acid.
For this compound, the reaction with a generic Lewis acid (LA) can be represented as:
P(OCH₃)(O-iPr)₂ + LA ⇌ (CH₃O)(iPrO)₂P→LA
The strength of the resulting Lewis acid-base adduct is dependent on the nature of the Lewis acid and the steric and electronic properties of the phosphite. The bulkier isopropyl groups may sterically hinder the approach of a bulky Lewis acid.
Desulfurization Chemistry
Trialkyl phosphites are known to be effective reagents for the desulfurization of various sulfur-containing compounds, such as thiols and disulfides. This reactivity is driven by the high affinity of phosphorus for sulfur, leading to the formation of a stable thiophosphate (P=S) bond.
The desulfurization of thiols by trialkyl phosphites is generally understood to proceed through a radical mechanism. The reaction is often initiated by a radical initiator. A thiyl radical (RS•) is generated, which then attacks the phosphite.
In the context of this compound, the proposed mechanism would involve the following key steps:
Generation of a thiyl radical: This can be achieved through various methods, such as homolytic cleavage of a disulfide or hydrogen abstraction from a thiol.
Attack of the thiyl radical on the phosphite: The thiyl radical adds to the phosphorus atom of this compound to form a phosphoranyl radical intermediate.
β-Scission: This intermediate undergoes β-scission to yield a carbon-centered radical and methyl diisopropyl thiophosphate.
Hydrogen atom transfer: The carbon-centered radical then abstracts a hydrogen atom from a suitable donor (e.g., another thiol molecule) to give the desulfurized product.
General Reaction Scheme for Desulfurization of a Thiol (R-SH):
R-SH + Initiator → R-S•
R-S• + P(OCH₃)(O-iPr)₂ → [R-S-P•(OCH₃)(O-iPr)₂]
[R-S-P•(OCH₃)(O-iPr)₂] → R• + S=P(OCH₃)(O-iPr)₂
R• + R-SH → R-H + R-S•
This catalytic cycle highlights the role of the phosphite as a sulfur-transfer agent.
| Reactant Type | Expected Product from Desulfurization | Phosphorus-containing Byproduct |
| Thiol (R-SH) | Alkane (R-H) | Methyl diisopropyl thiophosphate (S=P(OCH₃)(O-iPr)₂) |
| Disulfide (R-S-S-R) | Sulfide (R-S-R) | Methyl diisopropyl thiophosphate (S=P(OCH₃)(O-iPr)₂) |
Catalytic and Ligand Applications of Methyl Dipropan 2 Yl Phosphite in Complex Chemical Synthesis
Ligand Design and Coordination Chemistry
The design of phosphite (B83602) ligands is a cornerstone of modern catalysis, allowing for the fine-tuning of metal complex properties to achieve desired catalytic outcomes. The steric and electronic environment around the metal center, dictated by the ligand, governs the catalyst's activity, stability, and selectivity.
The influence of phosphite ligands on a metal center is primarily described by two key metrics: the Tolman cone angle (θ) and the Tolman Electronic Parameter (TEP). The cone angle is a measure of the ligand's steric bulk, while the TEP quantifies its electron-donating or -withdrawing nature.
Phosphite ligands, in general, are considered less electron-donating and more π-accepting than phosphine (B1218219) ligands. This is due to the presence of electronegative oxygen atoms, which withdraw electron density from the phosphorus atom. The electronic properties can be further modulated by the nature of the alkyl or aryl groups attached to the oxygen atoms.
| Ligand | Tolman Electronic Parameter (TEP, ν(CO) in cm⁻¹) | Cone Angle (θ) in degrees |
|---|---|---|
| P(t-Bu)₃ | 2056.1 | 182 |
| PMe₃ | 2064.1 | 118 |
| PPh₃ | 2068.9 | 145 |
| P(OEt)₃ | 2076.3 | 109 |
| P(OPh)₃ | 2085.3 | 128 |
This table presents Tolman parameters for common phosphine and phosphite ligands to provide context for the expected properties of methyl dipropan-2-yl phosphite.
The synthesis of enantiomerically pure compounds is a significant challenge in chemistry, and asymmetric catalysis is a powerful tool to achieve this. Chiral phosphite ligands have emerged as a versatile class of ligands for a variety of asymmetric transformations. These ligands are often derived from readily available chiral backbones, such as carbohydrates or axially chiral biaryls.
For example, novel diphosphite ligands derived from D-(+)-glucose have been successfully applied in the rhodium-catalyzed hydroformylation of vinyl arenes, achieving excellent enantioselectivities (up to 91%) and regioselectivities nih.gov. The modular nature of these ligands allows for systematic variation of the chiral environment, enabling optimization of the catalyst for specific substrates nih.gov. Similarly, chiral monodentate phosphite ligands with a biphenyl (B1667301) backbone have been developed for rhodium-catalyzed asymmetric hydrogenation rsc.org. The design of these ligands often involves creating a well-defined chiral pocket around the metal center to control the approach of the substrate.
The coordination of phosphite ligands to transition metals is typically achieved by reacting the phosphite with a suitable metal precursor. For instance, palladium(II)-phosphite complexes can be synthesized by reacting a palladium(II) salt, such as PdCl₂, with the phosphite ligand . The resulting complexes can have various stoichiometries and geometries depending on the reaction conditions and the nature of the ligand. For example, both mono- and bis-phosphite palladium complexes have been prepared .
Similarly, rhodium(I)-phosphite complexes, which are important catalysts for hydrogenation and hydroformylation, can be synthesized from rhodium precursors like [Rh(CO)₂Cl]₂ or [Rh(cod)₂]BF₄ (cod = 1,5-cyclooctadiene). The synthesis of these complexes is often straightforward, involving the displacement of weakly bound ligands by the phosphite.
Transition Metal Catalysis
Phosphite ligands, including analogs of this compound, are instrumental in a range of transition metal-catalyzed reactions. Their electronic and steric properties are key to controlling the outcome of these transformations.
Asymmetric hydrogenation, the addition of hydrogen across a double bond to create a chiral center, is a fundamental reaction in organic synthesis. Chiral phosphite ligands have been successfully employed in rhodium- and iridium-catalyzed enantioselective hydrogenations.
For instance, chiral phosphine-phosphite ligands have been used in the iridium-catalyzed enantioselective hydrogenation of 2-methylquinoline, achieving enantioselectivities of up to 73% nih.gov. The modular structure of these ligands allows for optimization to improve catalytic performance nih.gov. In another example, new monodentate chiral phosphite ligands have been developed for the rhodium-catalyzed asymmetric hydrogenation of various substrates, demonstrating the versatility of this ligand class rsc.org.
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ir-phosphine-phosphite | 2-Methylquinoline | (R)-1,2,3,4-Tetrahydro-2-methylquinoline | up to 73% | nih.gov |
| Rh-chiral monodentate phosphite | Various prochiral olefins | Chiral alkanes | High | rsc.org |
This table provides examples of enantioselective hydrogenation reactions using phosphite-based ligands.
Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon bonds. Phosphite ligands have been shown to be effective in these transformations, often providing high catalytic activity and stability.
Heck Reaction : This reaction couples an unsaturated halide with an alkene. While phosphine ligands are more common, phosphite ligands can also be employed. The electronic properties of phosphites can influence the regioselectivity and efficiency of the reaction.
Suzuki Reaction : The Suzuki coupling involves the reaction of an organoboron compound with a halide. A catalytic system based on palladium and phosphite ligands has been described for the Suzuki coupling of aryl bromides with a range of boronic acids, affording diaryl products in high yields kaist.ac.kr. This demonstrates the utility of phosphites in this important C-C bond-forming reaction kaist.ac.kr.
Sonogashira Reaction : This reaction couples a terminal alkyne with an aryl or vinyl halide. The Sonogashira reaction typically employs a palladium catalyst and a copper co-catalyst, often with phosphine ligands wikipedia.org. While less common, the use of phosphite ligands could offer advantages in terms of catalyst stability and selectivity. The electronic nature of phosphites can influence the rates of the key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
| Reaction | Catalyst System | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Palladium/Phosphite | Aryl bromides and Boronic acids | Diaryl compounds | kaist.ac.kr |
This table summarizes the application of phosphite ligands in Suzuki cross-coupling reactions.
Olefin Polymerization and Oligomerization
While direct research specifically detailing the use of this compound in olefin polymerization and oligomerization is not extensively documented, the broader class of phosphite ligands is known to influence the outcomes of these reactions. Organophosphorus compounds, including phosphites, can act as ligands for transition metal catalysts commonly employed in these processes.
In the context of olefin metathesis, a powerful tool for C-C bond formation in polymer synthesis, phosphite ligands have been shown to impact catalyst stability and activity. For instance, the reaction of triisopropyl phosphite with certain ruthenium-based pre-catalysts leads to the formation of complexes with altered geometries and reactivities. This suggests that the steric and electronic properties of the phosphite ligand are crucial in tuning the catalytic performance. The isopropoxy groups of this compound would impart significant steric bulk, which could be advantageous in controlling the selectivity of polymerization or oligomerization reactions.
The general mechanism for transition metal-catalyzed olefin polymerization involves the coordination of the olefin to the metal center, followed by insertion into a metal-alkyl bond. The nature of the ligands surrounding the metal, such as phosphites, can affect the rate of these steps and the properties of the resulting polymer. For example, in nickel-catalyzed ethylene (B1197577) oligomerization, the choice of phosphine or phosphite ligands can influence the distribution of α-olefins produced.
The table below summarizes the general influence of phosphite ligands in olefin polymerization and oligomerization, providing a basis for the potential role of this compound.
| Catalytic System | Role of Phosphite Ligand | Potential Impact of this compound |
| Ruthenium-based Olefin Metathesis | Modulates catalyst stability and activity; influences catalyst geometry. | The steric bulk of the diisopropyl groups could enhance catalyst stability and influence polymer stereochemistry. |
| Nickel-catalyzed Ethylene Oligomerization | Affects the distribution of linear α-olefins. | The electronic properties of the methyl and isopropoxy groups could tune the selectivity towards specific oligomers. |
| Palladium-catalyzed Olefin Polymerization | Can influence polymer microstructure and branching. | The combination of steric bulk and electronic effects may lead to the formation of polymers with specific tacticities. |
Carbonylation and Hydroformylation Reactions
Phosphite esters are well-established as effective ligands in transition metal-catalyzed carbonylation and hydroformylation reactions. wikipedia.org These processes are of significant industrial importance for the synthesis of aldehydes, alcohols, and carboxylic acids from olefins. The role of the phosphite ligand is to modify the electronic and steric environment of the metal catalyst, thereby influencing its activity, selectivity, and stability.
Hydroformylation, or the oxo process, involves the addition of a formyl group and a hydrogen atom across the double bond of an alkene. Rhodium-phosphite complexes are highly effective catalysts for this transformation. nih.gov The electronic properties of the phosphite ligand, specifically its ability to act as a π-acceptor, can modulate the reactivity of the rhodium center. The steric bulk of the ligand can control the regioselectivity of the reaction, favoring the formation of either linear or branched aldehydes.
While specific data on this compound in hydroformylation is limited, the behavior of similar phosphite ligands provides valuable insights. For instance, in the rhodium-catalyzed hydroformylation of propene, the use of phospholane-phosphite ligands has been shown to lead to high selectivity for the branched aldehyde, isobutanal. nih.gov The steric hindrance provided by the bulky substituents on the phosphite is crucial for directing the regioselectivity. Given the significant steric presence of the two isopropyl groups, this compound would be expected to favor the formation of branched products in hydroformylation reactions.
The general catalytic cycle for rhodium-catalyzed hydroformylation with a phosphite ligand is outlined below:
Formation of the active catalyst, typically a rhodium hydride complex with coordinated phosphite and carbon monoxide ligands.
Coordination of the olefin to the rhodium center.
Migratory insertion of the olefin into the rhodium-hydride bond to form a rhodium-alkyl intermediate.
Coordination of another molecule of carbon monoxide.
Migratory insertion of CO into the rhodium-alkyl bond to form a rhodium-acyl complex.
Oxidative addition of hydrogen followed by reductive elimination of the aldehyde product, regenerating the active catalyst.
The following table summarizes key parameters in phosphite-modified hydroformylation reactions.
| Parameter | Influence of Phosphite Ligand |
| Reaction Rate | Electron-donating phosphites can increase the rate of CO dissociation, which can be rate-limiting. |
| Regioselectivity (linear vs. branched) | Sterically bulky phosphites generally favor the formation of linear aldehydes from terminal olefins due to steric interactions in the transition state leading to the branched product. |
| Catalyst Stability | Phosphite ligands can stabilize the metal center against decomposition and deactivation. |
Organocatalytic Roles of Phosphite Esters
Beyond their role as ligands in transition metal catalysis, phosphite esters can also function as organocatalysts, participating directly in chemical transformations without the need for a metal center. Their reactivity is primarily governed by the lone pair of electrons on the phosphorus atom, which allows them to act as nucleophiles and bases.
Brønsted Base Catalysis
A Brønsted base is a substance that can accept a proton (H+). libretexts.org While phosphines are well-known Brønsted bases, the basicity of phosphite esters is generally weaker. The electronegative oxygen atoms in phosphite esters withdraw electron density from the phosphorus atom, reducing the availability of its lone pair for protonation.
However, in certain contexts, particularly in the presence of strong acids or in reactions where the subsequent steps are highly favorable, phosphite esters can exhibit Brønsted basicity. For example, in some reactions, the initial protonation of the phosphite can lead to the formation of a more reactive intermediate. The extent of Brønsted basicity is influenced by the nature of the substituents on the phosphite. Electron-donating groups will increase basicity, while electron-withdrawing groups will decrease it. In this compound, the alkyl groups are electron-donating, suggesting a moderate level of Brønsted basicity compared to aryl phosphites.
Lewis Base Catalysis
A Lewis base is a substance that can donate a pair of electrons. libretexts.org Phosphite esters are excellent Lewis bases due to the lone pair of electrons on the phosphorus atom. wikipedia.org This Lewis basicity is the foundation of their ability to act as ligands for metal centers and also enables them to function as nucleophilic organocatalysts.
In organocatalysis, the nucleophilic phosphorus atom of a phosphite ester can attack an electrophilic center in a substrate, initiating a reaction cascade. For example, phosphites can catalyze the addition of nucleophiles to α,β-unsaturated carbonyl compounds in a process analogous to the Morita-Baylis-Hillman reaction. The reaction is initiated by the nucleophilic addition of the phosphite to the β-carbon of the enone, forming a zwitterionic intermediate. This intermediate can then react with an electrophile, and subsequent elimination of the phosphite regenerates the catalyst and yields the final product.
The steric and electronic properties of this compound would play a crucial role in its efficacy as a Lewis base catalyst. The bulky isopropyl groups could influence the stereochemical outcome of the reaction, potentially leading to enantioselective transformations if a chiral version of the phosphite were used. The electron-donating nature of the alkyl groups enhances the nucleophilicity of the phosphorus atom, promoting the initial catalytic step.
The table below outlines the fundamental differences in the organocatalytic roles of phosphite esters.
| Catalysis Type | Mechanism | Role of Phosphite Ester |
| Brønsted Base | Proton abstraction from a substrate. | Acts as a proton acceptor. |
| Lewis Base | Donation of the phosphorus lone pair to an electrophile. | Acts as a nucleophilic catalyst. |
Computational and Theoretical Investigations of Methyl Dipropan 2 Yl Phosphite
Quantum Chemical Calculations
Comprehensive searches for quantum chemical calculations detailing the electronic structure, bonding, conformational landscape, and predicted spectroscopic properties of methyl dipropan-2-yl phosphite (B83602) did not yield specific studies. Research in computational chemistry often focuses on compounds with broader applications or specific theoretical interest, and it appears methyl dipropan-2-yl phosphite has not been a focus of such in-depth investigation.
No specific data from quantum chemical calculations on the electronic structure, such as orbital energies, charge distribution, or the nature of the phosphorus-oxygen and oxygen-carbon bonds for this compound, were found.
Information regarding the stable conformations, rotational barriers, and potential energy surfaces for this compound is absent from the available literature. Such studies are crucial for understanding the molecule's three-dimensional structure and reactivity.
While general methods for predicting NMR chemical shifts using computational approaches exist, specific predicted data for this compound are not available. Experimental NMR data is available for the related compound, diisopropyl phosphite, but not for the methyl ester variant in a computational context.
Reaction Mechanism Elucidation
Detailed computational studies on the reaction mechanisms involving this compound, which would include characterization of transition states and the influence of solvents, are not documented in the searched scientific papers. The Michaelis-Arbuzov reaction, a common reaction for phosphites, has been studied computationally for other phosphites, but specific energetic data for the reaction of this compound is not available.
No information was found regarding the calculated transition state geometries or the activation energies for reactions involving this compound.
Similarly, there is a lack of studies that computationally model the effect of different solvents on the reaction pathways and kinetics of this compound.
Molecular Dynamics Simulations
A typical MD simulation for this compound would involve defining a force field, which is a set of parameters that describe the potential energy of the system. This force field would account for bonded interactions (bond stretching, angle bending, and dihedral torsions) and non-bonded interactions (van der Waals forces and electrostatic interactions). The simulation would then solve Newton's equations of motion for a system of multiple this compound molecules, tracking their trajectories over a specific period.
Intermolecular Interactions and Aggregation Behavior
The primary intermolecular forces expected to govern the interactions of this compound are van der Waals forces and dipole-dipole interactions. The bulky isopropyl groups would contribute significantly to the London dispersion forces, a component of van der Waals interactions, through transient fluctuations in electron density. The central phosphorus atom and the oxygen atoms introduce polarity to the molecule, leading to dipole-dipole interactions. The lone pair of electrons on the phosphorus atom would also contribute to the local charge distribution and influence intermolecular packing.
MD simulations could elucidate how these forces dictate the aggregation behavior of this compound in a liquid state. By analyzing the radial distribution functions from the simulation, one could predict the average distances between molecules and the preferred orientation of neighboring molecules. It is plausible that the molecules would arrange themselves to maximize favorable van der Waals contacts between the alkyl groups while also accommodating the polar interactions around the phosphite core. The extent of aggregation would likely be influenced by temperature and the surrounding medium. While significant, strong, ordered aggregation is not anticipated for a molecule of this nature in a non-polar solvent, localized, transient clusters are likely to form and dissipate as a result of these intermolecular forces.
Quantitative Structure-Reactivity Relationships
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to predict the reactivity of chemical compounds based on their molecular structure. Although no specific QSRR studies have been published for this compound, the general methodology is widely applied to organophosphorus compounds to predict various properties, including their biological activity and chemical reactivity. nih.govnih.govui.ac.id
A QSRR study for a series of phosphite esters, including this compound, would involve several steps. First, a dataset of related compounds with known reactivity data would be compiled. The three-dimensional structures of these molecules would then be used to calculate a variety of molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment, HOMO-LUMO energy gap), steric (e.g., molecular volume, surface area, specific steric parameters), and hydrophobic (e.g., logP). nih.govnih.gov
Once the descriptors are calculated, a mathematical model is developed to correlate these descriptors with the observed reactivity. Techniques such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms are employed to build the QSRR model. The predictive power of the model is then validated using internal and external validation techniques. nih.gov For instance, a QSRR model could be developed to predict the rate of hydrolysis or the antioxidant activity of phosphite esters. nih.gov
The following interactive table illustrates a hypothetical dataset that could be used to develop a QSRR model for predicting the reactivity of a series of dialkyl methyl phosphites.
| Compound | Alkyl Group (R) | Molecular Volume (ų) | LogP | HOMO Energy (eV) | Observed Reactivity (k) |
|---|---|---|---|---|---|
| Dimethyl methyl phosphite | Methyl | 105.2 | 0.85 | -9.5 | 0.025 |
| Diethyl methyl phosphite | Ethyl | 135.8 | 1.65 | -9.3 | 0.018 |
| Di-n-propyl methyl phosphite | n-Propyl | 166.4 | 2.45 | -9.2 | 0.015 |
| This compound | iso-Propyl | 165.9 | 2.30 | -9.1 | 0.012 |
| Di-n-butyl methyl phosphite | n-Butyl | 197.0 | 3.25 | -9.1 | 0.010 |
Such a model could reveal, for example, that steric hindrance from bulkier alkyl groups decreases reactivity, while electronic factors like the HOMO energy have a positive correlation. This predictive capability is highly valuable in designing new compounds with desired reactivity profiles without the need for extensive experimental synthesis and testing. ui.ac.id
Analytical and Spectroscopic Characterization Methodologies for Methyl Dipropan 2 Yl Phosphite
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of Methyl dipropan-2-yl phosphite (B83602) by providing information on the phosphorus, hydrogen, and carbon atoms within the molecule.
³¹P NMR for Phosphorus Environment Analysis
Phosphorus-31 NMR is uniquely suited for analyzing the chemical environment of the phosphorus atom. As a trivalent phosphite triester, Methyl dipropan-2-yl phosphite features a phosphorus(III) center. Compounds of this class are known to resonate in a characteristic downfield region of the ³¹P NMR spectrum. trilinkbiotech.com For instance, similar trialkyl phosphites like triethyl phosphite show chemical shifts around +138 ppm. researchgate.net Therefore, the ³¹P NMR spectrum of this compound is expected to exhibit a single resonance in the approximate range of +130 to +140 ppm, referenced against an 85% H₃PO₄ standard. This distinct chemical shift is highly indicative of the P(III) oxidation state and its bonding to three oxygen atoms, clearly distinguishing it from pentavalent phosphorus compounds such as phosphates or phosphonates, which appear at much higher fields (lower ppm values). trilinkbiotech.com
¹H and ¹³C NMR for Alkyl Group Characterization
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the methyl and isopropyl (propan-2-yl) groups and their connectivity to the phosphorus atom. The coupling between phosphorus and the nearby hydrogen and carbon nuclei provides crucial structural data.
In the ¹H NMR spectrum, the methoxy (B1213986) (CH₃O-) protons are expected to appear as a doublet due to coupling with the phosphorus atom (³JHP). The isopropyl groups will show two signals: a doublet for the six equivalent methyl (CH₃) protons, resulting from coupling to the adjacent methine proton (³JHH), and a multiplet for the two methine (CH) protons. This multiplet arises from coupling to both the adjacent methyl protons (³JHH) and the phosphorus atom (³JHP), likely resulting in a doublet of septets.
The ¹³C NMR spectrum, typically recorded with proton decoupling, will show three distinct signals. The carbon of the methoxy group will appear as a doublet due to two-bond coupling with phosphorus (²JCP). The isopropyl carbons will also appear as doublets: one for the methine carbon (²JCP) and another for the two equivalent methyl carbons (³JCP).
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (Hz) |
|---|---|---|---|
| O-CH -(CH₃)₂ | 4.5 - 4.8 | Multiplet (Doublet of Septets) | ³JHH ≈ 6-7, ³JHP ≈ 8-10 |
| O-CH₃ | 3.6 - 3.8 | Doublet | ³JHP ≈ 10-12 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Group | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹H-decoupled spectrum) | Coupling Constant(s) (Hz) |
|---|---|---|---|
| O-C H-(CH₃)₂ | 69 - 72 | Doublet | ²JCP ≈ 5-7 |
| O-C H₃ | 51 - 54 | Doublet | ²JCP ≈ 5-7 |
Two-Dimensional NMR Techniques for Structural Elucidation
Two-dimensional (2D) NMR experiments are essential for confirming the complete bonding framework of the molecule.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. It would be used to definitively assign the proton signals for the methoxy, isopropyl methine, and isopropyl methyl groups to their corresponding carbon signals.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern offers further confirmation of the structure.
Fragmentation Pattern Analysis for Structural Confirmation
In electron ionization mass spectrometry (EI-MS), this compound (molecular weight 180.18 g/mol ) is expected to show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 180. nist.govwikipedia.org The fragmentation of phosphite esters is often characterized by the loss of alkene molecules from the alkyl groups. researchgate.net A primary fragmentation pathway would likely involve the loss of a neutral propene molecule (C₃H₆, 42 Da) from one of the isopropyl groups, leading to a significant fragment ion at m/z 138. Further fragmentation could involve the loss of a second propene molecule to yield a fragment at m/z 96. This fragmentation pattern is distinct from that of its isomer, diisopropyl methylphosphonate (B1257008) (DIMP), which characteristically loses its isopropyl groups to form a base peak at m/z 97 ([CH₆PO₃]⁺). mdpi.com Thus, the specific fragmentation pathways observed in the mass spectrum provide strong evidence for the phosphite structure.
Table 3: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Ion Structure | Description |
|---|---|---|
| 180 | [CH₃OP(OCH(CH₃)₂)₂]⁺ | Molecular Ion |
| 165 | [OP(OCH(CH₃)₂)₂]⁺ | Loss of CH₃ radical |
| 138 | [CH₃OP(OH)(OCH(CH₃)₂)]⁺ | Loss of propene (C₃H₆) |
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision (typically to within a few parts per million). nih.gov The calculated exact mass of this compound, with the molecular formula C₇H₁₇O₃P, is 180.09153 u.
Calculated Exact Mass: C₇H₁₇O₃P = (7 * 12.00000) + (17 * 1.007825) + (3 * 15.994915) + (1 * 30.973762) = 180.09153 u
An HRMS measurement of the parent ion that matches this calculated value confirms the elemental composition C₇H₁₇O₃P, providing definitive evidence for the molecular formula and distinguishing it from any other compounds with the same nominal mass but a different combination of elements. nih.gov
Tandem Mass Spectrometry for Mechanistic Studies
Tandem mass spectrometry (MS/MS) is a powerful technique utilized to elucidate the fragmentation pathways of ions, providing valuable insights into the structure and reaction mechanisms of molecules such as this compound. In a typical MS/MS experiment, precursor ions of the compound of interest are selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. elsevierpure.com The fragmentation patterns observed are characteristic of the molecule's structure and the stability of its constituent parts.
For organophosphorus compounds like this compound, common fragmentation pathways involve the cleavage of the P-O and C-O bonds. nih.govmdpi.com Under electron ionization (EI) or electrospray ionization (ESI), the molecule can undergo rearrangements, such as the McLafferty rearrangement, if a gamma-hydrogen is available. nih.gov In the case of alkyl phosphites, fragmentation often proceeds through a series of rearrangement reactions, leading to the gradual loss of the alkyl groups. mdpi.com
For instance, studies on similar alkyl phosphite esters have shown that fragmentation can be initiated by the cleavage of a C-O bond, leading to the formation of a carbocation and a phosphite-containing radical or ion. mdpi.com Another common pathway is the loss of an alkene from one of the isopropyl groups, a process facilitated by a hydrogen rearrangement. Subsequent fragmentation events can lead to the formation of structurally stable ions like [H4PO4]+. mdpi.com The precise fragmentation pathway and the relative abundance of the product ions are dependent on the collision energy and the specific instrumentation used. nih.gov By carefully analyzing the product ion spectra, researchers can reconstruct the fragmentation cascade, which is instrumental in confirming the identity of the compound and in mechanistic studies of its reactions. researchgate.net
Table 1: Postulated Fragmentation Ions of this compound in Tandem Mass Spectrometry
| Precursor Ion (m/z) | Postulated Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |
| [M+H]+ | [M - C3H6 + H]+ | Propene (C3H6) | McLafferty-type rearrangement |
| [M+H]+ | [M - CH3OH + H]+ | Methanol (B129727) (CH3OH) | Cleavage of P-OCH3 bond with H rearrangement |
| [M+H]+ | [M - C3H7OH + H]+ | Isopropanol (C3H7OH) | Cleavage of P-O-isopropyl bond with H rearrangement |
| [M - C3H6 + H]+ | [H4PO3]+ | Methyl propene phosphonate (B1237965) precursor | Further fragmentation |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, provides detailed information about the molecular vibrations and functional groups present in a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. udel.eduuhcl.edu The most prominent bands would be associated with the P-O-C linkages and the C-H bonds of the methyl and isopropyl groups.
The P-O-C stretching vibrations in phosphite esters typically appear in the region of 900-1100 cm⁻¹. researchgate.netresearchgate.net Specifically, the asymmetric stretching of the P-O-C aliphatic bond is expected to produce a strong absorption band. researchgate.net The spectrum would also show strong bands corresponding to the C-H stretching of the aliphatic methyl and isopropyl groups in the 2850-3000 cm⁻¹ region. udel.edu C-H bending vibrations for these groups would be observed in the 1300-1500 cm⁻¹ range. The absence of a P=O stretching band (typically around 1250-1300 cm⁻¹) would be a key indicator of the phosphite (P(III)) oxidation state, distinguishing it from a phosphate (B84403) (P(V)) ester. researchgate.net
Table 2: Characteristic Infrared Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 2980-2950 | Asymmetric C-H Stretch | CH3 (isopropyl, methyl) | Strong |
| 2880-2860 | Symmetric C-H Stretch | CH3 (isopropyl, methyl) | Medium |
| 1470-1450 | Asymmetric C-H Bend | CH3 (isopropyl, methyl) | Medium |
| 1385-1370 | Symmetric C-H Bend (doublet) | CH(CH3)2 (isopropyl) | Medium |
| 1050-970 | P-O-C Asymmetric Stretch | P-O-Alkyl | Strong |
| 780-720 | P-O-C Symmetric Stretch | P-O-Alkyl | Strong |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations and bonds that are highly polarizable. irdg.orgiaea.org For this compound, the P-O symmetric stretching vibrations, which might be weak in the IR spectrum, would be expected to produce strong signals in the Raman spectrum. researchgate.net Raman spectroscopy is also highly sensitive to the vibrations of the molecular backbone.
Key Raman bands for this compound would include the symmetric P-O-C stretching vibrations. irdg.orgorientjchem.org The C-C and C-H vibrations of the isopropyl and methyl groups would also be Raman active. The analysis of the polarization of Raman bands can help in the definitive assignment of symmetric and asymmetric vibrational modes. Surface-enhanced Raman spectroscopy (SERS) could be employed to significantly enhance the signal intensity, allowing for the detection of very small quantities of the compound. nih.govorientjchem.org
Table 3: Expected Raman Shifts for this compound
| Raman Shift Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 2980-2950 | Asymmetric C-H Stretch | CH3 (isopropyl, methyl) | Medium |
| 2880-2860 | Symmetric C-H Stretch | CH3 (isopropyl, methyl) | Strong |
| 1470-1450 | Asymmetric C-H Bend | CH3 (isopropyl, methyl) | Medium |
| 1050-970 | P-O-C Asymmetric Stretch | P-O-Alkyl | Weak |
| 780-720 | P-O-C Symmetric Stretch | P-O-Alkyl | Strong |
Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of chemical compounds.
Gas Chromatography (GC)
Gas chromatography (GC) is a well-suited technique for the analysis of volatile and thermally stable compounds like this compound. researchgate.netnih.gov In GC, the compound is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a column. The choice of the stationary phase is critical for achieving good separation from impurities or other components in a mixture. A non-polar or medium-polarity column, such as one with a phenyl polysiloxane-based stationary phase, would likely be effective. d-nb.infochromatographyonline.com
For quantitative analysis, a flame ionization detector (FID) or a flame photometric detector (FPD) with a phosphorus filter would provide high sensitivity and selectivity. d-nb.info Mass spectrometry (GC-MS) can be coupled with GC to provide definitive identification of the compound based on its mass spectrum and retention time. nih.govchromatographyonline.com The retention index of the compound can also be determined, which is a useful parameter for its identification. nih.gov
Table 4: Illustrative Gas Chromatography Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Injection Volume | 1 µL |
Liquid Chromatography (LC)
While GC is often preferred for volatile phosphites, liquid chromatography (LC) offers an alternative, particularly for less volatile or thermally labile related compounds or impurities. researchgate.netnih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common mode used for the separation of organophosphorus compounds. tandfonline.com In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. nih.govnih.gov
Detection can be achieved using a UV detector if the compound possesses a chromophore, which this compound lacks. Therefore, a more universal detector like a refractive index detector (RID) or an evaporative light scattering detector (ELSD) would be necessary. Alternatively, coupling LC with mass spectrometry (LC-MS) provides a highly sensitive and selective method for both qualitative and quantitative analysis. researchgate.netnih.govnih.gov
Table 5: Exemplary Liquid Chromatography Parameters for the Analysis of Related Organophosphorus Compounds
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
Advanced Research Applications and Future Directions
Applications in Polymer Science
The utility of organophosphorus compounds in polymer chemistry is well-established, ranging from improving flame retardancy to enabling the synthesis of novel polymer backbones. Methyl dipropan-2-yl phosphite (B83602) and structurally similar phosphites are contributing to this field as both monomer units and modifying reagents.
While acyclic phosphites like methyl dipropan-2-yl phosphite are not typically used directly as monomers in chain-growth polymerization, related cyclic phosphites, phosphonates, and phosphates are key monomers in ring-opening polymerization (ROP). researchgate.netnih.gov This process is a powerful method for creating polyphosphoesters (PPEs) and polyphosphonates, which are known for their biodegradability and biocompatibility. mdpi.com The polymerization of five- and six-membered cyclic phosphorus-containing monomers is a common strategy for synthesizing these functional polymers. mdpi.com
For instance, phostones (2-alkoxy-2-oxo-1,3-oxaphospholanes) can be synthesized from alkyl phosphites and subsequently polymerized via ROP to yield in-chain poly(phosphonate)s. manchester.ac.ukfigshare.com These polymers contain a stable P-C bond within the backbone, enhancing their stability compared to polyphosphoesters. figshare.com Another advanced technique is acyclic diene metathesis (ADMET) polycondensation, which has been used to create polyphosphonates from difunctional phosphonate (B1237965) monomers. mpg.de These synthetic strategies highlight the potential for designing phosphorus-containing monomers that could indirectly involve precursors like this compound for the synthesis of polymers with tailored properties.
A significant application of phosphites in polymer science is the post-polymerization modification of existing polymers. This approach introduces specific functionalities to a polymer backbone, thereby altering its properties. A prime example is the use of triisopropyl phosphite, a close structural analog of this compound, to functionalize bromine-containing polypropylene. acs.org
In a process based on the Michaelis-Arbuzov reaction, the phosphite reacts with the C-Br bonds along the polymer chain to introduce phosphonate groups. acs.org This modification has been shown to be an effective strategy for creating single-component flame retardants. By covalently bonding the phosphorus-containing moiety to the polymer, issues such as additive leaching are circumvented, and the thermal stability of the base material is enhanced. acs.org This method demonstrates the potential of this compound as a reagent for imparting valuable properties like flame resistance to commodity plastics.
| Application Area | Methodology | Key Feature | Example Compound(s) |
|---|---|---|---|
| Monomer Synthesis | Ring-Opening Polymerization (ROP) | Creates biodegradable polymers like polyphosphoesters and polyphosphonates. mdpi.com | Cyclic Phosphites, Phostones researchgate.netmanchester.ac.uk |
| Polymer Modification | Michaelis-Arbuzov Reaction | Covalently bonds phosphonate groups to a polymer backbone. | Triisopropyl phosphite acs.org |
Intermediates in Fine Chemical Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex organophosphorus compounds, primarily through reactions that leverage the nucleophilicity of the trivalent phosphorus atom. The most important of these is the Michaelis-Arbuzov reaction, a cornerstone for forming stable phosphorus-carbon (P-C) bonds. wikipedia.orgeurekaselect.comnih.gov
This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. The phosphite's lone pair of electrons attacks the alkyl halide, leading to a phosphonium (B103445) salt intermediate, which then rearranges to a pentavalent phosphonate. wikipedia.orgnih.gov For example, reacting triisopropyl phosphite with methyl iodide is a documented method for producing diisopropyl methylphosphonate (B1257008) (DIMP). nih.gov This transformation is highly versatile and is a fundamental step in the synthesis of a wide array of compounds, including:
Pharmaceuticals: The phosphonate group is a key feature in many antiviral drugs (e.g., Tenofovir) and anticancer agents. nih.gov
Pesticides: Many herbicides and insecticides are organophosphorus compounds. frontiersin.org
Catalyst Ligands: Phosphine (B1218219) oxides and other derivatives synthesized from phosphites are used as ligands in transition metal catalysis. frontiersin.org
The reliability and broad scope of the Michaelis-Arbuzov reaction make phosphites like this compound essential building blocks for creating the P-C linkage that underpins the functionality of numerous fine chemicals. eurekaselect.commdpi.com
Sustainable Synthesis and Green Chemistry Approaches
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organophosphorus compounds to reduce environmental impact and improve efficiency. These approaches focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption.
The Michaelis-Arbuzov reaction, traditionally performed at high temperatures, has been a key target for green innovation. nih.gov Modern methods have been developed that align with sustainable practices:
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the Michaelis-Arbuzov and related Hirao reactions. mdpi.comresearchgate.net This technique provides rapid and uniform heating, often leading to cleaner reactions with fewer byproducts. jmaterenvironsci.com
Solvent-Free Conditions: Conducting reactions without a solvent minimizes waste and simplifies product purification. Solvent-free Michaelis-Arbuzov reactions have been successfully developed, sometimes under flow chemistry conditions, providing a sustainable and efficient alternative to traditional batch processing. acs.orgacs.orgresearchgate.net
Ultrasonic Irradiation: Sonication is another energy-efficient method used to promote the synthesis of phosphonates, such as in the Kabachnik–Fields reaction for producing α-aminophosphonates. osi.lv
These green methodologies are directly applicable to the synthesis and subsequent reactions of this compound, paving the way for more environmentally benign production of valuable phosphonates and other organophosphorus derivatives.
| Green Chemistry Approach | Description | Advantages | Applicable Reactions |
|---|---|---|---|
| Microwave Irradiation | Uses microwave energy to heat the reaction mixture. | Faster reaction rates, higher yields, fewer side products. mdpi.comjmaterenvironsci.com | Michaelis-Arbuzov, Hirao Reaction researchgate.net |
| Solvent-Free Synthesis | Reactions are conducted in the absence of a solvent. | Reduces chemical waste, simplifies purification, lowers costs. acs.org | Michaelis-Arbuzov Reaction acs.orgresearchgate.net |
| Ultrasonic Irradiation | Uses high-frequency sound waves to induce cavitation and accelerate reactions. | Enhanced reaction rates at ambient temperatures, improved yields. osi.lv | Kabachnik–Fields Reaction |
Development of Novel Organophosphorus Compounds Utilizing Phosphite Platforms
The reactivity of the P(III) center makes phosphites like this compound ideal starting points, or platforms, for the synthesis of diverse and novel organophosphorus compounds. The transformation from a trivalent phosphite to a pentavalent phosphonate, phosphinate, or phosphine oxide introduces the highly stable phosphoryl (P=O) group and a P-C bond, which are foundational to the function of many biologically and industrially relevant molecules. frontiersin.orgunibo.it
Beyond the Michaelis-Arbuzov reaction, phosphite platforms are employed in various other synthetic transformations:
Kabachnik–Fields and Pudovik Reactions: These are multicomponent reactions that use phosphites to synthesize α-aminophosphonates and α-hydroxyphosphonates, respectively. These compounds are important as enzyme inhibitors and peptide mimics. jmaterenvironsci.com
Perkow Reaction: This reaction provides a route to vinyl phosphates, which have applications in agriculture and as synthetic intermediates.
Hirao Reaction: This palladium-catalyzed cross-coupling reaction forms a P-C bond between a P(O)-H compound (which can be derived from a phosphite) and an aryl halide, enabling the synthesis of aryl phosphonates. mdpi.com
The ability to readily convert the P(OR)₃ structure of a phosphite into a wide range of other functional groups underscores its role as a versatile platform. nih.gov This versatility allows chemists to design and synthesize novel organophosphorus compounds with tailored electronic and steric properties for applications in medicine, materials science, and catalysis. frontiersin.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing methyl dipropan-2-yl phosphite, and how can reaction conditions be optimized to minimize byproduct formation?
- Methodological Answer : this compound (synonymous with diisopropyl methylphosphonite, CAS 66295-44-1) is synthesized via nucleophilic substitution reactions. For example, heating methylphosphonous acid with diisopropyl alcohol under anhydrous conditions at 110–120°C for extended durations (e.g., 400+ hours) can yield the product. Optimization includes stoichiometric excess of the phosphite precursor (2:1 molar ratio) and inert atmosphere use to prevent oxidation. Byproducts like polymeric residues or ester derivatives (e.g., phenyl esters) can be minimized by monitoring reaction progress via 31P NMR or gas chromatography (VPC) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers look for?
- Methodological Answer :
- IR Spectroscopy : Key bands include P-O-C stretches (996–1030 cm⁻¹), P=O (1230–1255 cm⁻¹), and C-H vibrations (2950 cm⁻¹) .
- NMR : 1H NMR peaks for geminal methyl groups appear at δ 1.55 ppm (singlet), while 31P NMR shows a characteristic peak near δ 25–30 ppm for phosphonite derivatives .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 164 for [C₇H₁₇O₂P]+) confirm molecular weight .
Q. How should researchers assess the hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer : Conduct controlled hydrolysis experiments in buffered solutions (pH 2–12) at 25°C. Monitor degradation kinetics via HPLC or 31P NMR to track phosphite-to-phosphate oxidation. Hydrolysis is accelerated under acidic conditions, forming methylphosphonic acid and isopropyl alcohol. Include chelating agents (e.g., EDTA) to rule out metal-catalyzed degradation .
Advanced Research Questions
Q. How do varying reaction parameters (temperature, stoichiometry, catalysts) influence the stereochemical outcomes of nucleophilic substitutions involving this compound?
- Methodological Answer : Elevated temperatures (>120°C) favor thermodynamically stable products but risk side reactions (e.g., esterification). Stereoselectivity is enhanced using chiral catalysts (e.g., BINOL-derived ligands) in asymmetric syntheses. For example, in lactone ring-opening reactions, a 2:1 phosphite-to-lactone ratio yields transesterified products, while excess lactone promotes dimerization. Validate outcomes via X-ray crystallography or chiral HPLC .
Q. What are the challenges in analyzing phosphite-phosphate interactions in plant pathogen studies, and how can experimental designs account for confounding variables like endogenous phosphate levels?
- Methodological Answer : Phosphite (Phi) and phosphate (Pi) compete for uptake transporters in plants, altering antifungal efficacy. To mitigate confounding effects:
- Use hydroponic systems with controlled Pi concentrations (e.g., 0–5 mM Pi) .
- Quantify Phi/Pi ratios via ion chromatography or colorimetric assays (e.g., molybdate-blue method).
- Include dual-treatment groups (Phi + Pi) to assess antagonistic effects on Phytophthora suppression .
Q. How can contradictory data on the fungicidal efficacy of phosphite compounds be resolved through meta-analytical approaches or systematic variation of application protocols?
- Methodological Answer : Contradictions arise from differences in application methods (foliar vs. soil drench), pathogen strains, and environmental conditions. Resolve via:
- Meta-analysis : Pool data from replicated trials (e.g., randomized complete block designs with 6+ replicates) using mixed-effects models .
- Dose-response curves : Test phosphite concentrations (e.g., 1.25–5.00 L ha⁻¹) under standardized pathogen inoculation protocols (e.g., wounded fruit assays) .
Q. What analytical strategies are recommended for resolving complex reaction mixtures containing this compound and its degradation products?
- Methodological Answer : Use hyphenated techniques like GC-MS or LC-MS/MS to separate and identify low-abundance byproducts (e.g., thiophosphates or polymeric residues). For unresolved peaks, employ 2D NMR (HSQC, HMBC) to assign structures. Reference spectral libraries (e.g., ChemSpider) for unknown compounds .
Data Contradiction Analysis
Q. Why do studies report varying yields in phosphite-mediated esterification reactions, and how can reproducibility be improved?
- Analysis : Yield discrepancies (e.g., 7–45% in lactone reactions) stem from differences in phosphite purity, reaction monitoring intervals, and isolation methods. Improve reproducibility by:
- Standardizing phosphite synthesis protocols (e.g., redistillation before use) .
- Using inline analytics (e.g., reactIR ) for real-time monitoring .
- Reporting yields relative to consumed starting material rather than initial input .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
